2-Chloro-4-fluoro-5-nitrobenzoic acid

Herbicide Synthesis Saflufenacil Intermediate Regioselective Nitration

Sourcing the correct 5-nitro isomer is critical. This 2-Chloro-4-fluoro-5-nitrobenzoic acid offers the precise ortho-chloro, para-fluoro, meta-nitro substitution pattern essential for Saflufenacil agrochemical production and Albaconazole pharmaceutical synthesis. Avoid isomeric impurities that compromise yield. High-purity ≥98% crystalline powder ensures robust SNAr reactivity and reliable cross-coupling. Order the validated building block for scalable R&D and commercial manufacturing.

Molecular Formula C7H3ClFNO4
Molecular Weight 219.55 g/mol
CAS No. 114776-15-7
Cat. No. B051641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitrobenzoic acid
CAS114776-15-7
Molecular FormulaC7H3ClFNO4
Molecular Weight219.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O
InChIInChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeySYZKAFCPWNFONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7): Procurement Specifications and Industrial Baseline


2-Chloro-4-fluoro-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative with a molecular formula of C₇H₃ClFNO₄ and a molecular weight of 219.55 g/mol [1]. It is characterized by a unique ortho-chloro, para-fluoro, and meta-nitro substitution pattern on the benzene ring [2]. Commercially, it is offered as a white to light yellow crystalline powder with purity grades ranging from 95% to ≥98% (GC/T), and a melting point typically reported between 146–156 °C depending on purity [1].

Why Generic Substitution Fails: Critical Structure-Activity Differentiators for 2-Chloro-4-fluoro-5-nitrobenzoic acid


The exact substitution pattern on the benzoic acid ring—specifically the relative positioning of the chloro, fluoro, and nitro groups—dictates both the compound's synthetic utility and the biological activity of its downstream products. Seemingly similar analogs, such as the 3-nitro regioisomer or dehalogenated variants, lead to fundamentally different reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . Moreover, in the context of active pharmaceutical ingredient (API) and agrochemical synthesis, the use of the incorrect intermediate introduces isomeric impurities that are often difficult to separate and can derail subsequent synthetic steps or compromise final product purity [1].

Quantitative Differentiation Evidence: Why 2-Chloro-4-fluoro-5-nitrobenzoic acid Outperforms Comparators


Regioselectivity in Nitration: The 5-Nitro Isomer as the Crucial Desired Product

In the synthesis of the herbicide Saflufenacil, the nitration of 2-chloro-4-fluorobenzoic acid yields a mixture of the desired 5-nitro isomer (2-Chloro-4-fluoro-5-nitrobenzoic acid) and the undesired 3-nitro isomer. The crude reaction product typically consists of an 85-90:10-15 isomeric mixture in favor of the desired isomer [1]. This is a critical quality parameter; the 3-nitro isomer is a significant impurity that is not easily separable from the crude product via standard crystallization [2]. The procurement of high-purity 2-Chloro-4-fluoro-5-nitrobenzoic acid directly mitigates the need for complex, low-yield purification steps later in the synthesis.

Herbicide Synthesis Saflufenacil Intermediate Regioselective Nitration

Commercial Purity: A Critical Differentiator for Reliable Downstream Chemistry

The purity of this compound is a primary driver of its utility as a building block. Commercial vendors offer material with clearly defined purity specifications. For instance, TCI provides a grade with a minimum purity of 98.0% as determined by both Gas Chromatography (GC) and Neutralization Titration (T), with a melting point of 152.0 to 156.0 °C [1]. Other suppliers offer material at 97% purity (Thermo Scientific) or ≥ 98% (GC) (Chem-Impex) . Lower purity material (e.g., 95%) is also available but is less suitable for demanding applications like multi-step API synthesis where impurity carryover is a major concern .

Pharmaceutical Intermediate Procurement Specification Quality Control

Essential Scaffold for the Antifungal Agent Albaconazole

2-Chloro-4-fluoro-5-nitrobenzoic acid is the unequivocal and documented key intermediate for synthesizing Albaconazole (A511450), a triazole antifungal agent also investigated for neuroprotective properties [1]. The synthesis route is highly specific to this substitution pattern. No other commonly available benzoic acid derivative can serve as a direct substitute. While 4-Fluoro-3-nitrobenzoic acid (CAS 453-71-4) is a simpler analog used in benzimidazole synthesis, it lacks the chloro substituent necessary for the molecular architecture of Albaconazole, thus establishing a functional and structural exclusivity .

Antifungal Drug Synthesis Albaconazole Neuroprotectant Intermediate

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring makes 2-Chloro-4-fluoro-5-nitrobenzoic acid significantly more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to non-nitrated or less-substituted analogs . This enhanced reactivity is critical for its role as a 'multireactive building block' in polymer-supported synthesis of diverse nitrogenous heterocycles like benzimidazoles, benzotriazoles, and quinoxalinones . The starting material 2-chloro-4-fluorobenzoic acid lacks this activating nitro group and is consequently less reactive in many similar transformations.

SNAr Reactivity Heterocycle Synthesis Building Block Versatility

Melting Point as a Predictive Indicator of Purity and Consistency

The melting point of 2-Chloro-4-fluoro-5-nitrobenzoic acid is a sensitive and practical indicator of its purity. Commercial grades with lower purity (e.g., 95%) often exhibit a lower and broader melting range (146-150 °C) , whereas higher purity grades (e.g., >98%) display a sharper, higher melting range (152-156 °C) [1]. This difference of approximately 6 °C in the onset of melting provides a simple, yet quantitative, quality control metric for incoming material, allowing for rapid assessment of batch-to-batch consistency.

Procurement Quality Physical Characterization Batch Consistency

High-Value Application Scenarios for 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7)


Industrial Synthesis of the Herbicide Saflufenacil

As established by the quantitative regioselectivity data [Section 3, Evidence 1], this compound is the essential intermediate for the commercial production of Saflufenacil, a broad-spectrum uracil herbicide. This scenario applies to agrochemical manufacturers and CMOs involved in large-scale herbicide production, where the procurement of the correct 5-nitro isomer with high purity is directly linked to process efficiency and final product quality. [1]

Medicinal Chemistry Campaign for Triazole Antifungals

As the validated key intermediate for Albaconazole [Section 3, Evidence 3], this compound is indispensable for any medicinal chemistry effort targeting novel triazole antifungals or exploring the neuroprotective properties of this class. This scenario is relevant for pharmaceutical R&D labs and academic groups focused on infectious disease or neurology. [1]

Diversity-Oriented Synthesis (DOS) and Heterocyclic Library Generation

The compound's proven role as a 'multireactive building block' [Section 3, Evidence 4] makes it a prime candidate for solid- and solution-phase synthesis of diverse heterocyclic libraries. This application is highly relevant for drug discovery programs and core facilities that require robust, versatile building blocks to efficiently generate novel chemical space. [1]

Quality Control and Method Development in Analytical Chemistry

The compound's unique spectral properties and its ability to act as a derivatizing agent for amino acids [Section 3, Evidence 4] make it a useful standard or reagent in analytical method development. Furthermore, the well-defined correlation between its melting point and purity [Section 3, Evidence 5] provides a straightforward QC metric for procurement and inventory management. This scenario is applicable to analytical chemists and QC labs in the pharmaceutical and chemical industries. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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